molecular formula C8H8O3 B6252049 6-cyclopropyl-4-hydroxy-2H-pyran-2-one CAS No. 706817-87-0

6-cyclopropyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B6252049
CAS No.: 706817-87-0
M. Wt: 152.15 g/mol
InChI Key: XGHGATJWQCRXAQ-UHFFFAOYSA-N
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Description

“6-cyclopropyl-4-hydroxy-2H-pyran-2-one” is a derivative of 4-hydroxy-2-pyrones . These compounds are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity, making them an attractive target for synthesis and modification .


Synthesis Analysis

The synthesis of 4-hydroxy-2-pyrones has been a subject of research over the last 20 years . The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-pyrones, such as “this compound”, is characterized by the presence of a pyrone ring . These substances can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone. The former is a major tautomer as the result of effective conjugation .

Scientific Research Applications

Synthesis and Chemical Applications

One area of research focuses on the synthesis and chemistry of structurally unique pyrazolines, exploring their potential in creating hexasubstituted cyclopropanes and their applications as oxygen-atom transfer reagents. The development of synthetic routes to these compounds provides key insights into their versatile applications in organic synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013).

Biological Activities and Pharmacological Interests

Another significant application area is the exploration of morpholine and pyran derivatives for their pharmacological activities. These compounds, including pyrans and their analogues, are noted for their broad spectrum of pharmacological profiles, highlighting their importance in biochemistry and medicine. The review by Asif and Imran (2019) emphasizes the diverse applications of these derivatives, which play a crucial role in developing new therapeutic agents (Asif & Imran, 2019).

Antioxidant Properties and Health Implications

Chromones and their derivatives, including 1-benzopyran-4-ones, are associated with significant antioxidant properties, which contribute to their anti-inflammatory, antidiabetic, antitumor, and anticancer activities. These activities are largely attributed to their ability to neutralize active oxygen species and interrupt free radical processes, thereby offering potential therapeutic benefits in preventing or treating various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthesis of Pyranopyrimidine Derivatives

Research on hybrid catalysts towards the synthesis of pyranopyrimidine derivatives outlines the importance of the pyranopyrimidine core in medicinal chemistry, demonstrating its bioavailability and synthetic applications. The review by Parmar, Vala, & Patel (2023) discusses various synthetic pathways and the use of hybrid catalysts in creating these compounds, underscoring their potential in drug development (Parmar, Vala, & Patel, 2023).

Future Directions

Possible directions for further pyrone ring modification are being discussed . The development of new synthesis methods and the exploration of their bioactivity could be potential areas of future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyclopropyl-4-hydroxy-2H-pyran-2-one involves the cyclization of a substituted 4-hydroxy-2-cyclopropylbut-2-enoic acid derivative.", "Starting Materials": [ "4-hydroxy-2-cyclopropylbut-2-enoic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "The starting material, 4-hydroxy-2-cyclopropylbut-2-enoic acid, is first treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then reacted with acetic anhydride to form the acetylated derivative.", "The acetylated derivative is then treated with sulfuric acid to induce cyclization and form the desired 6-cyclopropyl-4-hydroxy-2H-pyran-2-one product.", "The product is then isolated and purified by recrystallization from a mixture of methanol and water." ] }

CAS No.

706817-87-0

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

6-cyclopropyl-4-hydroxypyran-2-one

InChI

InChI=1S/C8H8O3/c9-6-3-7(5-1-2-5)11-8(10)4-6/h3-5,9H,1-2H2

InChI Key

XGHGATJWQCRXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=O)O2)O

Purity

95

Origin of Product

United States

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